molecular formula C11H13I B051550 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 117408-87-4

1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B051550
CAS No.: 117408-87-4
M. Wt: 272.12 g/mol
InChI Key: WQVYYDXVVMSGFX-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an iodomethyl group attached to a tetrahydronaphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the iodination of a methyl-substituted tetrahydronaphthalene precursor. One common method includes the reaction of the precursor with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Sodium periodate in aqueous solution or manganese dioxide in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Fluoromethyl)-1,2,3,4-tetrahydronaphthalene

Comparison: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVYYDXVVMSGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376679
Record name 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117408-87-4
Record name 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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